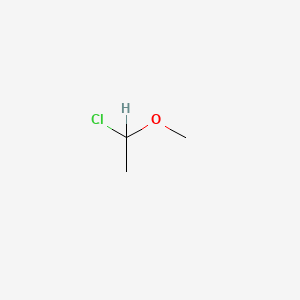

1-chloro-1-methoxyethane

Descripción

Contextual Significance in Organic Synthesis and Chemical Methodology

The significance of 1-chloro-1-methoxyethane in organic synthesis stems largely from its utility as a reactive electrophile. The presence of an oxygen atom adjacent to the chlorine-bearing carbon greatly facilitates the departure of the chloride ion, leading to the formation of a resonance-stabilized oxocarbenium ion. This high reactivity allows it to participate in a variety of nucleophilic substitution reactions.

One of its most prominent applications is as a reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols. wikipedia.org The MOM group is favored in multi-step syntheses due to its ease of installation under basic conditions and its stability across a wide range of non-acidic reagents. adichemistry.comorganic-chemistry.org The protection of an alcohol (R-OH) is typically achieved by deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by reaction with a chloromethyl ether like chloromethyl methyl ether, a related compound. wikipedia.orgadichemistry.com The subsequent removal (deprotection) of the MOM group is readily accomplished under acidic conditions. adichemistry.com For instance, the MOM group was used to protect a phenolic hydroxyl group during the total synthesis of the natural product Chlorflavonin. nih.gov

Beyond its role in protection chemistry, the reactivity of α-chloroethers like this compound makes them useful in carbon-carbon bond-forming reactions. For example, they can be converted into phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of enol ethers. chegg.com These enol ethers are, in turn, versatile precursors to aldehydes and ketones.

Evolution of Research Perspectives on Chloroethers

The study of chloroethers has evolved considerably from their initial use as simple alkylating agents to their application in complex and stereoselective transformations. Historically, the synthesis of ethers was achieved through methods like the Williamson ether synthesis, which involves reacting an alkoxide with a primary alkyl halide. lscollege.ac.inwikipedia.org The preparation of α-chloroethers themselves often involves the reaction of acetals with acid halides or the acid-catalyzed reaction of aldehydes with alcohols in the presence of hydrogen chloride. organic-chemistry.org

Early research focused on understanding the fundamental reactivity of these compounds. Mechanistic studies, such as those on the thermolysis of α-chloroethers in aprotic solvents, provided insight into their decomposition pathways and stability. acs.org This foundational knowledge paved the way for more sophisticated applications.

A significant advancement in the chemistry of α-chloroethers has been their use in reactions mediated by novel reagents. For instance, research has shown that oxo-substituted α-chloroethers can undergo intramolecular cyclization reactions when treated with samarium diiodide (SmI₂). researchgate.netarkat-usa.org This method allows for the formation of five- and six-membered oxygen-containing heterocyclic rings, which are common structural motifs in many biologically active compounds. arkat-usa.org Such transformations highlight a shift towards using the unique reactivity of α-chloroethers to construct complex molecular architectures.

More recent research has delved into the catalytic, enantioselective reactions involving α-chloroethers. Mechanistic studies on thiourea-catalyzed reactions have provided evidence for anion-abstraction catalysis, where the catalyst facilitates the formation of an oxocarbenium ion intermediate through an SN1-like pathway. nih.govacs.org This advanced understanding of the reaction mechanism allows for the design of reactions that can convert a racemic mixture of a chloroether into a single, highly enantioenriched product, representing a significant evolution in the strategic use of this class of compounds. nih.gov The development of related reagents like 2-methoxyethoxymethyl chloride (MEM-Cl) for the introduction of the MEM protecting group, which offers different stability and cleavage conditions compared to MOM, further illustrates the ongoing refinement and expansion of chloroether methodology in modern organic synthesis. wikipedia.orgcymitquimica.com

Interactive Data Tables

Chemical and Physical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1538-87-0 | |

| Molecular Formula | C₃H₇ClO | nih.gov |

| Molecular Weight | 94.54 g/mol | nih.govstenutz.eu |

| Appearance | Colorless liquid | |

| Density | 0.991 g/mL | stenutz.eu |

| Boiling Point | 73 °C | stenutz.eu |

| Melting Point | -55 °C | |

| Water Solubility | 60 g/L at 20 °C | |

| Refractive Index | 1.400 | stenutz.eu |

Spectroscopic Data Highlights

This table provides characteristic signals for the identification of this compound using common spectroscopic techniques.

| Technique | Characteristic Signal(s) |

| ¹H NMR (in CDCl₃) | δ ~3.3–3.5 ppm (methoxy group), δ ~4.5 ppm (chloro-group adjacent proton) |

| ¹³C NMR | Data not readily available in searched sources. |

| FTIR | ~1120 cm⁻¹ (C-O-C stretch), ~650 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry | Monoisotopic Mass: 94.018543 Da |

Note: The spectroscopic data are typical values and may vary slightly depending on the solvent and experimental conditions.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)5-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELSYQNDFTISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934819 | |

| Record name | 1-Chloro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-87-0 | |

| Record name | 1-Chloroethylmethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Chloro 1 Methoxyethane Reactivity

Nucleophilic Substitution Mechanisms and Alkylating Behavior

1-chloro-1-methoxyethane is a potent alkylating agent, a characteristic that stems from the presence of a good leaving group (chloride) attached to a carbon atom that is also bonded to an oxygen atom. This unique structural feature facilitates nucleophilic substitution reactions through mechanisms that are heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The oxygen atom in this compound plays a crucial role in stabilizing the transition state of nucleophilic substitution reactions. In an SN1-type mechanism, the departure of the chloride ion is assisted by the lone pair of electrons on the adjacent oxygen atom, which can donate electron density to the developing carbocation, forming a resonance-stabilized oxocarbenium ion. This stabilization significantly lowers the activation energy for the formation of the carbocation intermediate, making the SN1 pathway highly favorable, particularly in polar protic solvents.

Alternatively, under conditions with a high concentration of a strong nucleophile, a bimolecular nucleophilic substitution (SN2) mechanism may compete. In this concerted process, the nucleophile attacks the carbon atom from the backside, simultaneously displacing the chloride ion. However, the steric hindrance from the methyl and methoxy (B1213986) groups, as well as the electronic influence of the oxygen atom, can affect the rate of SN2 reactions.

Displacement of the Chlorine Atom by Nucleophiles

The chlorine atom in this compound is readily displaced by a wide range of nucleophiles. This reactivity is central to its utility as an alkylating agent. The general mechanism for this displacement can be represented as follows:

SN1 Mechanism:

Ionization: The C-Cl bond heterolytically cleaves to form a resonance-stabilized oxocarbenium ion and a chloride ion. This is typically the rate-determining step.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion.

SN2 Mechanism:

Concerted Attack: A strong nucleophile directly attacks the carbon atom bearing the chlorine, leading to a transition state where the nucleophile-carbon bond is forming as the carbon-chlorine bond is breaking.

The choice between these mechanisms is dictated by the reaction conditions. For instance, solvolysis reactions in polar protic solvents like water or alcohols proceed readily via an SN1 pathway. quizlet.comquizlet.comchegg.com

Formation of New Carbon-Heteroatom and Carbon-Carbon Bonds

The displacement of the chloride ion allows for the formation of a variety of new chemical bonds, making this compound a versatile synthetic intermediate.

Carbon-Heteroatom Bond Formation:

C-O Bond: Alcohols and alkoxides react with this compound to form ethers. This reaction is often used to introduce the 1-methoxyethyl protecting group for alcohols.

C-N Bond: Amines can act as nucleophiles to form substituted ammonium (B1175870) salts or, after deprotonation, the corresponding substituted amines.

C-S Bond: Thiols and thiolates react to form thioethers.

Carbon-Carbon Bond Formation:

Organometallic reagents, such as Grignard reagents (R-MgX), can react with this compound to form new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the α-chloro ether.

Enolates, which are carbon nucleophiles derived from carbonyl compounds, can also participate in C-C bond formation with this compound.

C-O Bond Cleavage Reactions and Controlled Decomposition

While the C-Cl bond is the most labile in nucleophilic substitution reactions, the C-O bond in this compound can also undergo cleavage under specific, typically harsh, conditions. The most common method for cleaving the C-O bond in ethers is through the action of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). organicmystery.comunacademy.comlibretexts.org

The mechanism for the acidic cleavage of the C-O bond involves the following steps:

Protonation of the Ether Oxygen: The oxygen atom of the methoxy group is protonated by the strong acid, forming a good leaving group (methanol).

Nucleophilic Attack by Halide: The halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the protonated methanol (B129727) group.

This reaction ultimately leads to the formation of an alkyl halide and methanol. The conditions required for C-O bond cleavage are significantly more forcing than those for C-Cl bond cleavage, highlighting the relative stability of the ether linkage under typical nucleophilic substitution conditions.

Oxidation and Reduction Reactivity Profiles

The reactivity of this compound towards oxidation and reduction is dictated by the functional groups present in the molecule.

Reduction: The carbon-chlorine bond in this compound can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of displacing the chloride ion with a hydride ion (H⁻), which would convert this compound to methyl ethyl ether. acs.orgtowson.edu Milder reducing agents, like sodium borohydride, are generally not reactive enough to reduce alkyl halides. acs.org

Oxidation: Ethers are generally resistant to oxidation under mild conditions. However, the C-H bonds alpha to the ether oxygen can be susceptible to oxidation by strong oxidizing agents. In the case of this compound, oxidation could potentially occur at the methine (CH) or the methyl (CH₃) group of the ethyl moiety, or at the methyl group of the methoxy moiety, though this would likely require vigorous reaction conditions and could lead to a mixture of products, including potential cleavage of the molecule.

Comparative Mechanistic Studies with Related Methoxyalkyl Chlorides

The reactivity of this compound can be better understood by comparing it to related methoxyalkyl chlorides. A key area of comparison is in their gas-phase thermal decomposition, which often proceeds via unimolecular elimination reactions.

Unimolecular Gas-Phase Elimination Kinetics

The gas-phase pyrolysis of alkyl chlorides typically results in the elimination of hydrogen chloride (HCl) to form an alkene. For this compound, this would lead to the formation of methyl vinyl ether and HCl.

The mechanism of this elimination is often a four-centered concerted process, where the chlorine and a hydrogen atom from an adjacent carbon are eliminated simultaneously through a cyclic transition state. The Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) provide insight into the kinetics of this process.

| Compound | Pre-exponential Factor (log A, s⁻¹) | Activation Energy (Eₐ, kcal/mol) | Temperature Range (°C) |

|---|---|---|---|

| Chloroethane | 13.4 | 57.5 | 360-490 |

| 1-Chloropropane | 13.6 | 57.8 | 360-460 |

| 2-Chloropropane | 13.8 | 54.0 | 340-450 |

Data for illustrative purposes based on typical values for chloroalkanes.

For this compound, the presence of the methoxy group is expected to influence the elimination kinetics. The electron-donating nature of the oxygen atom could stabilize a partial positive charge on the alpha-carbon in the transition state, potentially lowering the activation energy compared to its unsubstituted analogue, chloroethane. However, steric and other electronic effects could also play a role. Detailed kinetic studies would be necessary to quantify this comparison.

Neighboring Group Participation in Cyclisation Pathways

Neighboring group participation (NGP), also known as anchimeric assistance, refers to the interaction of a reaction center with a lone pair of electrons from an atom or electrons from a sigma or pi bond within the same molecule. ucla.eduwikipedia.org This intramolecular interaction can significantly accelerate reaction rates and influence stereochemistry. wikipedia.org While this compound itself lacks a suitable internal nucleophile to initiate such a pathway, its derivatives—where a nucleophilic group is present at a sterically favorable position—can undergo cyclization via NGP. In these cases, the internal group acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine and displacing the chloride ion. msudenver.edu This process leads to the formation of a cyclic intermediate, which is then opened by an external nucleophile.

The effectiveness of neighboring group participation is highly dependent on the size of the ring being formed in the intermediate state. The formation of five- and six-membered rings is kinetically and thermodynamically favored over smaller or larger rings. This principle is demonstrated in the relative rates of cyclization of ω-chloroalcohols to form cyclic ethers, a process analogous to the potential cyclization of a derivatized this compound scaffold. The lone pair on the hydroxyl oxygen acts as the neighboring group, displacing the chloride.

Kinetic studies on homologous series of haloalcohols quantitatively illustrate the impact of ring size on the rate of cyclization. The rate enhancement is a key criterion for identifying the presence of anchimeric assistance. tue.nl

| Reactant | Ring Size of Product | Relative Rate (krel) |

|---|---|---|

| Ethanol ( intermolecular reference) | - | 0.00001 |

| 3-Chloropropan-1-ol | 4 | 0.03 |

| 4-Chlorobutan-1-ol | 5 | 2.5 |

| 5-Chloropentan-1-ol | 6 | 100 |

| 6-Chlorohexan-1-ol | 7 | 0.1 |

The data clearly show a dramatic rate increase when forming a five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ring compared to smaller or larger rings, and especially compared to an analogous intermolecular reaction. The formation of the six-membered ring from 5-chloropentan-1-ol is particularly rapid, demonstrating significant anchimeric assistance provided by the terminal hydroxyl group. msudenver.edu This principle directly applies to the reactivity of functionalized chloroethers, where an oxygen lone pair can act as the participating group to form a cyclic oxonium ion intermediate. msudenver.edursc.org

Similarly, heteroatoms like sulfur are even more potent participating groups due to their greater nucleophilicity. For instance, the hydrolysis of Ph-S-CH₂-CH₂-Cl is approximately 600 times faster than that of CH₃-CH₂-CH₂-Cl, a clear indication of NGP by the sulfur atom forming a cyclic episulfonium ion intermediate. wikipedia.org This highlights that if the methoxy group in a this compound derivative were replaced by a strategically placed thiol group, the resulting cyclization would be expected to be extremely rapid.

Theoretical and Computational Chemistry Studies of 1 Chloro 1 Methoxyethane

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule. These approaches can predict molecular orbitals, electron density distributions, and other key electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for exploring reaction mechanisms. For 1-chloro-1-methoxyethane, DFT calculations would be instrumental in mapping out the potential energy surface for various reactions, such as nucleophilic substitution or elimination. By calculating the energies of reactants, products, and transition states, DFT can elucidate the most likely reaction pathways. For instance, a study on the dehydrochlorination of chloroalkenes utilized DFT to compare different possible mechanisms, highlighting the power of this approach in discerning reaction pathways. usfq.edu.ec However, specific DFT studies elucidating the reaction pathways of this compound are not present in the surveyed literature.

High-Level Molecular Orbital Methods for Energetic Analysis

For more precise energetic predictions, high-level molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed. These methods provide a more accurate description of electron correlation, leading to highly reliable energy calculations. Such analyses would be crucial for determining the precise activation energies and reaction enthalpies for processes involving this compound. While these methods are well-established, their application to provide a detailed energetic analysis of this compound has not been specifically documented.

Analysis of Reaction Transition States and Intermediates

The study of transition states and intermediates is critical for a complete understanding of a chemical reaction. A transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.com An intermediate, conversely, is a more stable, albeit often short-lived, species that resides in an energy minimum between two transition states. wikipedia.orgreddit.com

Characterization of Bonding Patterns in Thermal Decompositions

In the context of thermal decomposition, computational methods can characterize the changes in chemical bonding as a molecule breaks apart. For example, in the thermal dehydrochlorination of 1-chlorohexane, computational analysis revealed the intricate details of the C-Cl bond cleavage and the formation of new bonds in the transition state. rsc.org A similar investigation into this compound would shed light on its thermal stability and decomposition products by analyzing the evolving bonding patterns along the reaction coordinate. Unfortunately, such a specific study on this compound is not available.

Computational Modeling of Catalytic Effects

Computational models are also invaluable for understanding how catalysts can influence a reaction. By including a catalyst in the computational model, researchers can determine how it lowers the activation energy of a reaction by stabilizing the transition state or providing an alternative reaction pathway. For this compound, this could involve modeling its interaction with a Lewis acid catalyst to facilitate C-Cl bond cleavage. While the principles of modeling catalytic effects are well-developed, their specific application to this compound has not been reported.

Advanced Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into the dynamic processes of a reaction. Reactive MD simulations, in particular, can model the formation and breaking of chemical bonds over time. nih.govnih.gov Applying this to this compound could, for example, simulate its solvolysis in water, tracking the movement of all atoms as the C-Cl bond breaks and a new C-O bond forms. This would provide a detailed, time-resolved picture of the reaction mechanism. Despite the potential of this technique, there are no published advanced molecular dynamics simulations specifically for reactive systems involving this compound.

Advanced Spectroscopic Analysis for Elucidating the Structure and Reactivity of 1 Chloro 1 Methoxyethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-chloro-1-methoxyethane, ¹H and ¹³C NMR provide critical data on the electronic environment of each atom, while dynamic NMR techniques can offer insights into its conformational flexibility.

The structure of this compound (CH₃-O-CHCl-CH₃) contains three distinct proton environments and three distinct carbon environments. The chemical shifts in both ¹H and ¹³C NMR spectra are heavily influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum, the methoxy (B1213986) (O-CH₃) protons are expected to appear as a singlet, being shielded by the oxygen atom but not adjacent to any other protons. The methyl (C-CH₃) protons, being adjacent to the methine (CHCl) proton, will appear as a doublet. The methine proton, coupled to the three protons of the methyl group, will appear as a quartet. The downfield shift of the methine proton is significantly influenced by both the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, three distinct signals are expected. The carbon of the methoxy group (O-CH₃) will be significantly deshielded by the oxygen atom. The carbon of the methyl group (C-CH₃) will be the most upfield signal. The methine carbon (CHCl) will experience the largest downfield shift due to the additive deshielding effects of both the directly attached chlorine and oxygen atoms. The electronegative chlorine atom notably increases the chemical shift of the carbon to which it is attached. netlify.app

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts and Splitting Patterns | ||

|---|---|---|

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |

| -OCH₃ | ~3.4 - 3.6 | Singlet (s) |

| -CHCl-CH₃ | ~1.6 - 1.8 | Doublet (d) |

| -CHCl- | ~5.6 - 5.8 | Quartet (q) |

| ¹³C NMR Predicted Chemical Shifts | ||

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | |

| -OCH₃ | ~58 - 62 | |

| -CHCl-CH₃ | ~23 - 27 | |

| -CHCl- | ~95 - 105 |

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study time-dependent processes, such as conformational changes, that occur on the NMR timescale. mdpi.com For molecules like this compound, rotation around the C-O and C-C single bonds can lead to different rotational isomers (conformers). If the energy barrier to this rotation is sufficiently high, separate signals for each conformer might be observed at low temperatures.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. A characteristic feature in the mass spectrum will be the isotopic pattern for chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for ethers include the cleavage of the C-C bond adjacent to the oxygen (α-cleavage) and the cleavage of the C-O bond. libretexts.orgchemguide.co.uk For this compound, α-cleavage could result in the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl). The loss of the chlorine atom is a common fragmentation pathway for alkyl halides. libretexts.org

Plausible Fragmentation Ions for this compound

| m/z Value | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 94/96 | [CH₃OCH(Cl)CH₃]⁺• | Molecular Ion (M⁺•) |

| 79/81 | [CH₃OCHCH₃]⁺ | Loss of •Cl |

| 63/65 | [CH(Cl)CH₃]⁺• | Loss of •OCH₃ |

| 59 | [CH₃OCH₂]⁺ | Rearrangement and loss of •CH₂Cl |

| 45 | [CH₃O]⁺ | Cleavage of C-O bond |

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. mdpi.comwiley-vch.deuliege.be This characteristic makes ESI-MS an exceptionally powerful tool for studying reaction mechanisms by detecting and characterizing transient reaction intermediates directly from the reaction mixture. mdpi.comresearchgate.net

In the context of this compound, ESI-MS could be employed to study its reactions, for example, in nucleophilic substitution. By monitoring the reaction mixture over time, it is possible to intercept and identify key ionic intermediates, such as carbocations or protonated species, that are part of the reaction pathway. rsc.org The ability of ESI-MS to provide a "snapshot" of the ionic composition of a solution can offer direct evidence for proposed mechanisms that would be difficult to obtain through other methods. mdpi.com

Infrared (IR) Spectroscopy for Vibrational and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. vscht.cz It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-O, and C-Cl bonds.

C-H stretching: Alkanes typically show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

C-O stretching: The C-O stretching vibration in ethers typically appears as a strong band in the 1050-1260 cm⁻¹ range. libretexts.org

C-Cl stretching: The C-Cl stretching absorption is found in the fingerprint region, typically between 600-800 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is complex and unique to each molecule, arising from complex bending and stretching vibrations of the entire molecular skeleton. libretexts.org Careful analysis of this region can sometimes provide information about the conformational isomers of a molecule, as different conformers may exhibit slightly different vibrational frequencies.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2980 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-H Bend | 1370 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Emerging Spectroscopic Techniques in Chloroether Research

The field of analytical chemistry is continually evolving, with new and improved spectroscopic methods offering greater sensitivity, resolution, and structural information. For chloroether research, several emerging techniques hold significant promise.

Hyphenated Techniques: These methods combine the separation power of chromatography with the detection capabilities of spectroscopy. nih.govijarnd.comijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for separating and identifying volatile compounds like this compound in complex mixtures.

Liquid Chromatography-NMR (LC-NMR): This powerful technique allows for the separation of compounds in a mixture followed by their direct structural elucidation by NMR, which is particularly useful for analyzing reaction products and impurities. ijarnd.com

Advanced NMR Techniques: Modern NMR spectroscopy has moved beyond simple 1D spectra.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the definitive establishment of the molecule's connectivity.

Pure Shift NMR: This is a newer technique that simplifies complex ¹H NMR spectra by removing the effects of proton-proton coupling, resulting in a spectrum of singlets that greatly enhances resolution and simplifies analysis. rsc.org

DFT-Assisted NMR: The combination of experimental NMR data with Density Functional Theory (DFT) calculations of chemical shifts is a powerful approach for assigning the relative stereochemistry of complex molecules. shu.edu

These advanced methods, when applied to the study of chloroethers, can provide a level of detail regarding structure, conformation, and reactivity that was previously unattainable.

Stereochemical Aspects and Stereoselective Transformations Involving 1 Chloro 1 Methoxyethane

Enantiomerism and Diastereomerism in Chloroethers

The presence of a stereocenter in 1-chloro-1-methoxyethane is fundamental to its stereochemical identity. The carbon atom bonded to a chlorine atom, a methoxy (B1213986) group, a methyl group, and a hydrogen atom is a chiral center because it is attached to four different substituents. This chirality means that this compound is not superimposable on its mirror image, and thus exists as a pair of enantiomers: (R)-1-chloro-1-methoxyethane and (S)-1-chloro-1-methoxyethane nih.gov. Enantiomers are stereoisomers that are mirror images of each other and have identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light youtube.com.

Diastereomerism arises in chloroethers that possess more than one stereocenter. Diastereomers are stereoisomers that are not mirror images of each other. For instance, in a molecule like 1,2-dichloro-1-methoxyethane, two chiral centers exist. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. Unlike enantiomers, diastereomers have different physical properties.

Table 1: Stereoisomer Relationships in Chloroethers

| Stereoisomer Type | Definition | Example Relationship | Physical Properties | Optical Activity |

|---|---|---|---|---|

| Enantiomers | Non-superimposable mirror images. | (R)-1-chloro-1-methoxyethane and (S)-1-chloro-1-methoxyethane | Identical (except for interaction with other chiral substances) | Rotate plane-polarized light in equal but opposite directions |

| Diastereomers | Stereoisomers that are not mirror images. | (1R,2R)-1,2-dichloro-1-methoxyethane and (1R,2S)-1,2-dichloro-1-methoxyethane | Different | Different specific rotations |

Stereoselective Nucleophilic Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions involving this compound is highly dependent on the reaction mechanism, which can be either unimolecular (SN1) or bimolecular (SN2).

In an SN1 reaction , the rate-determining step is the departure of the leaving group (chloride ion) to form a planar, sp2-hybridized carbocation intermediate. The incoming nucleophile can then attack this planar intermediate from either face with equal probability. Consequently, if the starting material is an enantiomerically pure sample of this compound, the SN1 reaction will lead to a racemic mixture of the product, meaning both possible enantiomers are formed in approximately equal amounts, resulting in a loss of optical activity libretexts.org.

Conversely, the SN2 reaction is a one-step process where the nucleophile attacks the chiral carbon from the side opposite to the leaving group (backside attack). This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Therefore, an SN2 reaction on an enantiomerically pure sample of this compound will produce a single enantiomer of the product with the opposite configuration youtube.com.

The preferred pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For a secondary chloroether like this compound, both pathways are possible, and the reaction conditions can be tuned to favor one over the other, thereby controlling the stereoselectivity of the substitution.

Table 2: Comparison of SN1 and SN2 Reactions for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (rate = k[chloroether]) | Second-order (rate = k[chloroether][nucleophile]) |

| Intermediate | Planar carbocation | Pentacoordinate transition state |

| Stereochemical Outcome | Racemization (loss of stereoselectivity) libretexts.org | Inversion of configuration (stereoselective) youtube.com |

| Favorable Conditions | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

Asymmetric Synthesis Methodologies Employing Chiral Analogs

Asymmetric synthesis aims to selectively produce one enantiomer or diastereomer of a chiral product. Chiral analogs of this compound can be employed in these methodologies, primarily through the use of chiral auxiliaries or as chiral building blocks themselves.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed york.ac.uk. For instance, a chiral alcohol could be used to form a chiral chloroether analogous to this compound. The steric and electronic properties of this chiral group would then create a diastereomeric transition state, favoring the formation of one stereoisomer of the product over the other.

In another approach, enantiomerically pure chiral chloroethers can serve as chiral electrophiles . When reacted with a nucleophile, the inherent chirality of the chloroether can influence the stereochemistry of the newly formed bond, particularly in reactions that form a new stereocenter. The success of this approach depends on the ability to control the reaction mechanism (favoring SN2 for stereochemical transfer) and the degree of facial selectivity imparted by the existing chiral center.

The development of chiral catalysts has also revolutionized asymmetric synthesis nih.govyoutube.com. A chiral Lewis acid, for example, could coordinate to the oxygen or chlorine atom of this compound, creating a chiral environment around the reaction center and directing the approach of a nucleophile to one face of the molecule, leading to an enantiomerically enriched product.

Control of Stereoselectivity in Glycosylation and Related Reactions

While this compound is a simple chloroether, the principles governing its stereoselective reactions are highly relevant to more complex processes like glycosylation. In carbohydrate chemistry, the formation of a glycosidic bond with a specific stereochemistry (α or β) is a critical challenge. Glycosyl halides, which are structurally related to α-chloroethers, are common precursors in these reactions.

The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors, including the nature of the protecting groups on the sugar rings, the type of glycosyl donor and acceptor, the promoter, and the solvent nih.gov.

Neighboring Group Participation: A participating group at the C-2 position of a glycosyl donor can shield one face of the anomeric center, leading to the formation of a 1,2-trans-glycoside.

Protecting Groups: The electronic and steric properties of protecting groups on both the glycosyl donor and acceptor can influence the reactivity and conformational preferences of the molecules, thereby affecting the stereoselectivity of the glycosidic bond formation nih.govrsc.org.

Solvent Effects: Solvents can influence the equilibrium between different reactive intermediates, such as covalent glycosyl halides and solvent-separated ion pairs, which can lead to different stereochemical outcomes.

Pre-activation Strategies: In pre-activation based glycosylation, the glycosyl donor is activated before the addition of the acceptor. This temporal separation allows for the tuning of reactive intermediates to favor the formation of a specific stereoisomer nih.govdntb.gov.ua.

By understanding the mechanisms that control stereoselectivity in reactions of simple α-chloroethers like this compound, chemists can develop more effective strategies for the stereoselective synthesis of complex molecules such as oligosaccharides.

Table 3: Factors Influencing Stereoselectivity in Glycosylation

| Controlling Factor | Mechanism of Influence | Typical Outcome |

|---|---|---|

| Neighboring Group at C-2 | Forms a cyclic intermediate, blocking one face from attack. | Favors 1,2-trans glycosidic linkage. |

| Protecting Groups | Alter electronic properties and steric hindrance of donor/acceptor. nih.govrsc.org | Can be tuned to favor either α or β linkages. |

| Solvent Choice | Stabilizes or destabilizes key reactive intermediates (e.g., oxocarbenium ions). | Ether-based solvents can favor α-linkages. |

| Pre-activation Method | Allows for the generation and control of specific reactive intermediates before glycosylation. nih.govdntb.gov.ua | Enables high stereoselectivity for challenging linkages. |

Applications of 1 Chloro 1 Methoxyethane in Advanced Organic Synthesis and Protecting Group Chemistry

Role as an Alkylating Agent in Fine Chemical and Pharmaceutical Intermediates

1-Chloro-1-methoxyethane serves as an effective alkylating agent, a class of compounds that introduce an alkyl group into a molecule. This reactivity is harnessed in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals, including antibiotics. The core of its function lies in its ability to react with nucleophiles, which are electron-rich species. In these reactions, the chlorine atom in this compound acts as a leaving group, being displaced by the nucleophile to form a new chemical bond.

This process, known as nucleophilic substitution, can proceed through different mechanisms, such as SN1 or SN2, depending on the structure of the reactants and the reaction conditions. study.comyoutube.com The formation of a new carbon-heteroatom bond is a key step in building the molecular framework of many complex organic molecules. For instance, in the synthesis of certain pharmaceutical compounds, the introduction of a methoxymethyl group can be a critical step in modifying the properties of a molecule to achieve the desired therapeutic effect.

Introduction of the Methoxymethyl (MOM) Protecting Group

One of the most significant applications of this compound is in the introduction of the methoxymethyl (MOM) protecting group. chemistrytalk.org In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. highfine.com The MOM group is particularly useful for protecting hydroxyl (-OH) and amino (-NH) groups. adichemistry.comyoutube.com

The protection process typically involves reacting the alcohol or amine with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgorgsyn.org The base serves to deprotonate the alcohol or amine, making it a more potent nucleophile to attack the electrophilic carbon of this compound. total-synthesis.com This results in the formation of a MOM ether or a MOM-protected amine.

The MOM group is valued for its stability under a wide range of reaction conditions, including those that are strongly basic or involve various oxidizing and reducing agents. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal, or "deprotection," when the protection is no longer needed. oup.comingentaconnect.com This selective removal is a crucial aspect of protecting group chemistry, enabling chemists to unmask the original functional group at the appropriate stage of a synthesis. oup.comacs.org

Synthetic Utility in Multi-Step Organic Transformations

The use of this compound and the MOM protecting group is integral to many multi-step organic syntheses, where complex molecules are constructed through a sequence of carefully planned reactions. vapourtec.comlibretexts.org By temporarily masking reactive sites, chemists can carry out transformations on other parts of the molecule without unintended side reactions. chemistrytalk.org

For example, in the total synthesis of a natural product, a molecule might contain multiple hydroxyl groups with varying reactivities. By selectively protecting some of these hydroxyls as MOM ethers, a specific hydroxyl group can be targeted for a desired chemical modification. oup.com Once the transformation is complete, the MOM groups can be removed to reveal the original hydroxyl groups, completing a segment of the synthesis. oup.com

The strategic use of protecting groups like MOM allows for the construction of highly complex and architecturally intricate molecules with a high degree of control and efficiency. rsc.org This approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.

Advanced Methodologies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. imperial.ac.uk this compound plays a role in FGI, not only through the protection-deprotection sequence but also in more advanced synthetic methodologies.

For instance, the conversion of an alcohol to a MOM ether can be seen as an FGI. More complex transformations can also be designed. The reactivity of the MOM ether itself can be exploited in certain reactions. While primarily a protecting group, the acetal (B89532) nature of the MOM ether allows for specific chemical manipulations under certain conditions.

Recent research has focused on developing milder and more selective methods for both the introduction and removal of the MOM group. acs.orgacs.org For example, new catalytic systems are being explored to improve the efficiency and environmental friendliness of these reactions. organic-chemistry.orgresearchgate.net Additionally, novel strategies for the chemoselective deprotection of MOM ethers in the presence of other sensitive functional groups are continuously being developed, further expanding the synthetic chemist's toolkit. oup.comorganic-chemistry.org

The following table summarizes the key applications of this compound discussed in this article:

| Application | Description | Key Features |

|---|---|---|

| Alkylating Agent | Introduces a methoxymethyl group into a molecule through nucleophilic substitution. | Versatile for creating C-O, C-N, and other bonds. |

| Protecting Group Chemistry | Used to introduce the Methoxymethyl (MOM) protecting group for alcohols and amines. | MOM group is stable to basic, oxidative, and reductive conditions but cleaved by acid. |

| Multi-Step Synthesis | Enables the synthesis of complex molecules by temporarily masking reactive functional groups. | Allows for selective reactions at other sites in the molecule. |

| Functional Group Interconversion | Facilitates the transformation of one functional group into another. | Protection/deprotection sequence is a form of FGI. |

Future Research Directions and Emerging Paradigms for 1 Chloro 1 Methoxyethane Chemistry

Development of Novel Catalytic Systems for Chloroether Reactions

The development of advanced catalytic systems is crucial for enhancing the selectivity, efficiency, and scope of reactions involving 1-chloro-1-methoxyethane. Current research trends point towards several promising areas:

Enantioselective Catalysis: A significant frontier is the development of chiral catalysts for the enantioselective α-chlorination of carbonyl compounds and related substrates, which can produce chiral α-chloro ethers. nih.govmdpi.com For instance, chiral squaramide catalysts have been successfully employed for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS). nih.gov Similarly, chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com Future work could adapt these non-covalent catalysis strategies to reactions involving this compound, enabling the synthesis of enantiomerically enriched products. The use of spirocyclic binaphthyl-based ammonium (B1175870) salts has also shown promise in the asymmetric α-halogenation of isoxazolidin-5-ones, suggesting their potential applicability. jku.at

Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for activating otherwise inert bonds. Photocatalytic systems could enable novel transformations of this compound under mild conditions. Research in this area might focus on the development of new photosensitizers that can promote C-H activation or facilitate novel coupling reactions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to unique reactivity and the efficient construction of complex molecules. Future research could explore dual catalytic systems where one catalyst activates the this compound, and a second catalyst activates a coupling partner, allowing for novel bond formations that are not possible with a single catalyst.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The discovery or engineering of enzymes that can act on α-chloroethers like this compound could lead to highly specific and environmentally friendly synthetic methods. This could involve screening for existing enzymes with the desired activity or using directed evolution to create new biocatalysts.

Recent breakthroughs in catalyst design, such as the development of geminal-atom catalysts (GACs) with dual metal cores, offer a glimpse into the future of catalysis. sciencedaily.com These catalysts have shown high efficiency and selectivity in cross-coupling reactions and can be recovered and reused, significantly reducing waste and the risk of metal contamination. sciencedaily.com Applying such innovative catalyst designs to reactions of this compound could lead to more sustainable and efficient chemical processes. sciencedaily.com

Table 1: Emerging Catalytic Strategies for Chloroether Chemistry

| Catalytic Strategy | Description | Potential Application for this compound |

| Enantioselective Catalysis | Utilizes chiral catalysts to produce a single enantiomer of a chiral product. | Asymmetric synthesis of chiral ethers and other derivatives. |

| Photocatalysis | Employs light to initiate and drive chemical reactions. | C-H functionalization and novel coupling reactions under mild conditions. |

| Dual Catalysis | Combines two distinct catalysts to perform cooperative transformations. | One-pot synthesis of complex molecules from simple precursors. |

| Biocatalysis | Uses enzymes to catalyze chemical reactions with high specificity. | Green and highly selective synthesis of fine chemicals. |

| Geminal-Atom Catalysis | Features two adjacent metal atoms that work in concert to facilitate reactions. | Highly efficient and reusable catalytic systems for cross-coupling reactions. |

Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to the synthesis and use of this compound is essential for developing sustainable chemical processes. nih.gov The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. mostwiedzy.pl

Key areas of focus for applying green chemistry to this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This involves minimizing the formation of byproducts. For ether synthesis, traditional methods like the Williamson ether synthesis often have poor atom economy due to the use of stoichiometric bases and the formation of salt waste. google.comacs.org Catalytic dehydration of alcohols presents a greener alternative with higher atom economy. acs.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives, such as water, supercritical fluids, or ionic liquids, is crucial. researchgate.net Surfactant-assisted reactions in aqueous media have been developed for ether synthesis, offering a more environmentally friendly approach. researchgate.net

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. mt.com Photocatalysis and biocatalysis are promising in this regard as they often proceed under mild conditions.

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than depleting fossil fuels. nih.gov Research into producing the precursors of this compound from biomass would be a significant step towards sustainability.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled and reused, reducing waste generation. sciencedaily.comresearchgate.net

Table 2: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in this compound Chemistry |

| Prevention | Designing syntheses to avoid the production of waste. |

| Atom Economy | Developing reactions with high atom efficiency, such as catalytic additions. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |

| Designing Safer Chemicals | Designing derivatives of this compound with reduced toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in reactions. |

| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |

| Reduce Derivatives | Avoiding the use of protecting groups to minimize reaction steps and waste. |

| Catalysis | Employing recyclable catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Designing products that biodegrade into harmless substances after use. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Exploration of Unconventional Reactivity Pathways

While the chemistry of this compound is often dominated by nucleophilic substitution at the α-carbon, there is significant potential for exploring unconventional reactivity pathways. Drawing inspiration from the reactivity of related organohalides and α-halo carbonyl compounds can open new avenues for research. libretexts.orgchemistrysteps.comfiveable.melibretexts.orgyoutube.com

Radical Chemistry: The carbon-chlorine bond in this compound can potentially undergo homolytic cleavage to generate an α-methoxyethyl radical. Halogen-atom transfer (XAT) is a reliable method for the predictable and controlled generation of radicals from organic halides and could be applied here. manchester.ac.uk This radical intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling: While challenging, the direct cross-coupling of α-chloroethers with organometallic reagents or other partners could provide a powerful method for C-C bond formation. mdpi.com Research in this area would focus on developing new catalyst systems that can overcome the challenges associated with the reactivity of the C-Cl bond and potential side reactions. Palladium-catalyzed reactions are a powerful tool in this regard. mdpi.com

Frustrated Lewis Pair (FLP) Chemistry: FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are capable of activating a wide range of small molecules. The application of FLP chemistry to this compound could lead to novel activation modes and reaction pathways, potentially involving the heterolytic cleavage of the C-Cl bond.

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free and often more efficient alternative to traditional solution-phase chemistry. Exploring the mechanochemical reactivity of this compound could lead to the discovery of new transformations and provide insights into its solid-state behavior.

The reactivity of the α-carbon in carbonyl compounds, which can be halogenated to form α-halo ketones, provides a useful analogy. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com The presence of the halogen at the α-position makes this site susceptible to both nucleophilic attack and elimination reactions. fiveable.me Similarly, the chlorine atom in this compound makes the α-carbon electrophilic and the adjacent protons more acidic, opening up possibilities for a range of base- or acid-catalyzed reactions. libretexts.orglibretexts.orgyoutube.comyoutube.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the rapid prediction of reaction outcomes and the discovery of new reactions. chemcopilot.comchemai.iorsc.orgnih.gov For this compound, these computational tools can be applied in several ways:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions involving this compound. nih.govacs.org This can significantly reduce the amount of time and resources spent on experimental trial and error. chemcopilot.comdigitellinc.com AI models can identify patterns from millions of documented reactions to make these predictions. chemcopilot.com

Discovering New Reactions: AI algorithms can be used to search for novel and synthetically useful transformations of this compound. By analyzing vast chemical reaction networks, these algorithms can identify previously unknown reaction pathways and suggest new catalyst systems.

Designing Novel Reagents: ML models can be used to design new reagents based on this compound with specific desired properties. For example, by correlating molecular structure with reactivity, these models can suggest modifications to the structure of this compound to enhance its performance in a particular application.

Understanding Reaction Mechanisms: Computational chemistry, combined with ML, can provide detailed insights into the mechanisms of reactions involving this compound. acs.orgacs.org By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the factors that control its outcome and use this knowledge to design more efficient and selective processes. For instance, frontier-orbital analysis (HOMO-LUMO gap) can offer a framework to discuss electronic stability and charge-transfer propensity. acs.org

Q & A

Q. How is 1-chloro-1-methoxyethane synthesized in laboratory settings?

The compound is synthesized by reacting 2-methoxyethanol with formaldehyde in the presence of hydrochloric acid (HCl). The reaction proceeds under anhydrous conditions to minimize hydrolysis. After synthesis, distillation (50–52°C at 13 mmHg) is used for purification, yielding a product with ~95% purity. Handling in a fume hood is critical due to its volatility and irritant properties .

Q. What are the key considerations for handling and storing this compound safely?

Store in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Use PPE (gloves, goggles) and work in a well-ventilated fume hood due to its pungent odor and potential respiratory irritation. Avoid contact with strong bases or nucleophiles to prevent unintended reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : Use a polar capillary column (e.g., DB-5) with electron ionization for structural confirmation.

- NMR : H and C NMR in CDCl₃ to identify methoxy (δ ~3.3–3.5 ppm) and chloro groups (δ ~4.5 ppm).

- FTIR : Peaks at ~1,120 cm⁻¹ (C-O-C) and ~650 cm⁻¹ (C-Cl) validate functional groups. Reference standards from pharmacopeial sources (e.g., USP) ensure traceability .

Advanced Research Questions

Q. How can regioselectivity be achieved when using this compound as a protecting group?

Regioselectivity in alcohol protection is influenced by steric and electronic factors. For primary alcohols, use aprotic solvents (e.g., THF) with catalytic HCl at 0–25°C. For phenols, acidic conditions (TFA or aq. HCl/MeOH) under reflux enhance reactivity. Competitive experiments with diols show preferential protection of less hindered hydroxyl groups .

Q. What strategies resolve contradictions in toxicity data across different studies?

- Meta-analysis : Cross-reference data from EPA risk evaluations, ATSDR toxicological profiles, and peer-reviewed studies to identify confounding variables (e.g., purity, solvent carriers).

- In vitro assays : Compare cytotoxicity (e.g., IC₅₀) in multiple cell lines (e.g., HepG2, HEK293) under standardized conditions. Discrepancies in reproductive toxicity (Category 2 in some studies) may arise from metabolite variability, requiring metabolite profiling via LC-HRMS .

Q. How to optimize solvent systems for reactions involving this compound?

Solvent polarity impacts reaction rates. In non-polar solvents (e.g., CH₂Cl₂), nucleophilic substitution proceeds slowly, favoring selectivity. Polar aprotic solvents (e.g., DMF) accelerate reactions but may reduce regioselectivity. Ternary systems (e.g., THF/H₂O with phase-transfer catalysts) enhance solubility for hydrophilic substrates .

Q. What are the environmental degradation pathways of this compound?

Under aerobic conditions, microbial degradation via hydrolytic dechlorination produces methoxyethanol and HCl. Photodegradation in aqueous environments generates chlorinated intermediates, detectable by LC-TOF-MS. Soil adsorption studies (log Kₒₒₜ ~1.8) indicate moderate mobility, requiring groundwater monitoring near industrial sites .

Q. How to validate analytical methods for detecting trace levels in environmental samples?

- SPME-GC-ECD : Optimize fiber coating (e.g., PDMS) for headspace sampling. Validate with LOD (0.1 ppb) and LOQ (0.3 ppb) in spiked water samples.

- Cross-lab validation : Collaborate with EPA-certified labs using reference materials (e.g., NIST SRM 1649b) to ensure reproducibility.

- QA/QC : Include blanks, matrix spikes, and internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.